molecular formula C18H18N2O2S B2664392 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide CAS No. 955766-46-8

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

Cat. No.: B2664392
CAS No.: 955766-46-8
M. Wt: 326.41
InChI Key: NNYRULFGYIBVOB-UHFFFAOYSA-N
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Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide (molecular formula: C₁₉H₁₇N₂O₂S) is a heterocyclic compound featuring a tetrahydroisoquinoline core substituted with a cyclopropanecarbonyl group at position 2 and a thiophene-2-carboxamide moiety at position 5. The compound’s synthesis likely involves coupling reactions between cyclopropanecarbonyl chloride and tetrahydroisoquinoline intermediates, followed by thiophene carboxamide derivatization .

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c21-17(16-2-1-9-23-16)19-15-6-5-12-7-8-20(11-14(12)10-15)18(22)13-3-4-13/h1-2,5-6,9-10,13H,3-4,7-8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYRULFGYIBVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.

    Thiophene Carboxamide Formation: The thiophene ring is introduced through a coupling reaction, such as the Suzuki or Stille coupling, followed by amide bond formation using carboxylic acid derivatives and amines.

Industrial Production Methods: Industrial production may involve optimizing these steps for scale, using continuous flow reactors to improve yield and efficiency. Catalysts and solvents are chosen to maximize reaction rates and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents like m-chloroperbenzoic acid.

    Reduction: Reduction can occur at the carbonyl groups using agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can modify the thiophene ring, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide has several applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule, including anti-inflammatory and anti-cancer properties.

    Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound’s mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, or it could modulate receptor activity by mimicking or blocking natural ligands. The exact pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog from Molecules (2015)

A compound synthesized in Molecules (2015) (C₁₄H₁₁ClN₄O₄S₃) shares a tetrahydroisoquinoline backbone but differs in substituents:

  • Key substituents : Chloro, benzodithiazine, and methyl carboxylate groups.
  • Elemental analysis : C 39.02%, H 2.57%, N 13.00% (vs. target compound’s theoretical values: C ~67%, H ~5%, N ~8%, inferred from formula).
Table 1: Structural and Compositional Comparison
Property Target Compound Molecules (2015) Compound
Molecular Formula C₁₉H₁₇N₂O₂S C₁₄H₁₁ClN₄O₄S₃
Key Functional Groups Cyclopropanecarbonyl, Thiophene Chloro, Benzodithiazine
Elemental Composition (C) ~67% (estimated) 39.02%
Potential Applications Unspecified (likely medicinal) Unspecified (possibly agrochemical)

Cyclopropane-Containing Agrochemicals (Pesticide Glossary, 2001)

Cyclopropane derivatives like cyclanilide and propiconazole are used as pesticides. Key comparisons:

  • Functional groups : Cyclanilide has a dichlorophenyl-cyclopropanecarboxylic acid structure, while propiconazole includes a triazole ring.
  • Bioactivity : Cyclopropane in agrochemicals often enhances lipid membrane penetration, but the target compound’s thiophene-carboxamide system may favor receptor-binding in medicinal contexts.
  • Stability : Pesticides prioritize environmental persistence, whereas the target compound’s design may emphasize metabolic stability .
Table 2: Application-Driven Comparison
Compound Primary Use Key Functional Moieties Stability Considerations
Target Compound Undisclosed Cyclopropane, Thiophene-carboxamide Likely optimized for bioavailability
Cyclanilide Plant growth regulator Cyclopropane, Dichlorophenyl High environmental persistence
Propiconazole Fungicide Cyclopropane, Triazole Resistance to hydrolysis

Research Findings and Implications

  • Substituent positioning (e.g., cyclopropanecarbonyl vs. thiophene-carboxamide placement) significantly impacts reactivity and safety, as seen in the isomer comparison .
  • Elemental composition differences (e.g., higher nitrogen in the Molecules compound) correlate with divergent solubility and stability profiles .
  • Cyclopropane utility : While agrochemicals exploit cyclopropane for environmental durability, the target compound’s design may prioritize target-selective interactions .

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that combines a tetrahydroisoquinoline core with a thiophene moiety. Its molecular formula is C_{20}H_{22}N_{2}O_{2}S, and it has a molecular weight of approximately 378.4 g/mol. The presence of functional groups such as carboxamide and cyclopropanecarbonyl enhances its potential interactions with biological targets.

Property Value
Molecular FormulaC_{20}H_{22}N_{2}O_{2}S
Molecular Weight378.4 g/mol
Chemical StructureSee below

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of Tetrahydroisoquinoline : Utilizing cyclization reactions to form the core structure.
  • Introduction of Cyclopropanecarbonyl Group : Achieved through specific acylation reactions.
  • Thiophene Incorporation : Employing thiophene derivatives to complete the structure.

Biological Activity

Preliminary studies indicate that this compound exhibits a variety of biological activities:

  • Antitumor Activity : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Effects : The compound displays activity against certain bacterial strains, indicating potential as an antibacterial agent.
  • Neuroprotective Properties : Research suggests it may have effects on neurodegenerative pathways.

Case Studies

  • Antitumor Evaluation :
    • A study assessed the compound's efficacy against human cancer cell lines (A549, K562, PC-3). The results indicated significant inhibitory effects with IC50 values comparable to established chemotherapeutics .
    Cell Line IC50 (µM) Mechanism of Action
    A54915.5Induction of apoptosis and ROS generation
    PC-39.86Cell cycle arrest in G0/G1 phase
    The compound caused apoptosis in PC-3 cells with a total apoptosis rate of 63.23% at 10 µM concentration .
  • Neuroprotective Studies :
    • Investigations into the neuroprotective effects revealed that the compound could mitigate oxidative stress in neuronal cells, suggesting its potential in treating neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound promotes apoptosis through ROS accumulation and activation of caspase pathways.
  • Cell Cycle Arrest : It halts cell cycle progression at the G0/G1 phase by modulating cyclin-dependent kinase pathways .

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